Epilancin 15X
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AUIVKTTIKASKKLCRGFTLTCGCHFTGKK |
Origin of Product |
United States |
Molecular Biosynthesis of Epilancin 15x
Elucidation of the Epilancin 15X Biosynthetic Gene Cluster (elxABCOP)
The biosynthesis of this compound is orchestrated by a specific gene cluster, identified as elxABCOP, found in Staphylococcus epidermidis 15X154. nih.govresearchgate.netfrontiersin.orgrsc.orgresearchgate.netrsc.org This cluster contains the essential genes that code for the enzymes and the precursor peptide required for the production of the mature lantibiotic. The organization of this gene cluster is similar to those of other lantibiotics like Pep5 and epicidin 280, suggesting a shared evolutionary origin. nih.gov
The identification and sequencing of the elx gene cluster were achieved by creating a fosmid library of the genomic DNA from S. epidermidis 15X154. nih.gov This library was then screened using PCR with primers designed to target conserved sequences within the precursor peptide gene (elxA) and the cyclase gene (elxC). nih.gov This process led to the isolation and sequencing of the complete gene cluster. nih.gov
The elx cluster, in addition to the core biosynthetic genes, also contains genes responsible for the export of the mature peptide (elxT) and genes believed to be involved in providing immunity to the producing organism (elxI1, elxI2, and elxI3). nih.gov
Table 1: Genes in the this compound Biosynthetic Gene Cluster and Their Functions
| Gene | Encoded Protein | Function in Biosynthesis |
| elxA | ElxA | Precursor peptide |
| elxB | ElxB | Dehydratase |
| elxC | ElxC | Cyclase |
| elxO | ElxO | Oxidoreductase |
| elxP | ElxP | Protease |
Precursor Peptide Processing and Core Peptide Maturation
The journey from a simple polypeptide to the complex, biologically active this compound involves a series of precise post-translational modifications.
Role of the Precursor Peptide ElxA
The initial product of ribosomal synthesis is the precursor peptide, ElxA. nih.govfrontiersin.orgrsc.org This peptide consists of two distinct regions: an N-terminal leader sequence of 24 amino acids and a C-terminal core peptide of 31 amino acids. nih.gov The leader peptide acts as a recognition signal for the modifying enzymes and keeps the peptide inactive until it is removed. acs.org The core peptide is the part that undergoes extensive modifications to become the mature this compound. nih.gov A key feature of the ElxA core peptide is the presence of serine and threonine residues that are substrates for dehydration, and a serine residue at the very first position which is ultimately converted to the N-terminal lactate (B86563) group. nih.govnih.gov
Enzymatic Steps in Post-Translational Modification
The transformation of the ElxA precursor peptide into mature this compound is a multi-step enzymatic cascade.
The first modification step is the dehydration of specific serine and threonine residues within the core peptide, a reaction catalyzed by the enzyme ElxB. nih.govresearchgate.netfrontiersin.orgnih.gov ElxB is a glutamyl-tRNA dependent dehydratase. researchgate.netfrontiersin.orgnih.gov This enzymatic reaction converts serine residues into dehydroalanine (B155165) (Dha) and threonine residues into dehydrobutyrine (Dhb). researchgate.netfrontiersin.orgacs.org These unsaturated amino acids are crucial for the subsequent formation of the characteristic thioether cross-links of lantibiotics. The formation of the mature this compound requires a total of eight dehydration reactions. researchgate.net
Following dehydration and subsequent cyclization by ElxC, the leader peptide is removed from the modified precursor peptide. This crucial step is carried out by the protease ElxP, a subtilisin-like serine peptidase. nih.govresearchgate.netfrontiersin.orgacs.orguniprot.org The cleavage of the leader peptide by ElxP is a critical activation step. acs.org Bioinformatic and kinetic analyses have revealed that ElxP recognizes a specific stretch of amino acids, DLNPQS, located near the cleavage site on its substrate, ElxA. acs.org The removal of the leader peptide exposes a dehydroalanine residue at the N-terminus of the core peptide. nih.govacs.orgnih.gov
The newly exposed N-terminal dehydroalanine undergoes hydrolysis to form a pyruvyl group. nih.govacs.orgnih.gov The final and a distinctive step in the biosynthesis of this compound is the reduction of this N-terminal pyruvyl group to a lactate moiety. nih.govacs.orgnih.gov This reaction is catalyzed by the NADPH-dependent oxidoreductase, ElxO. nih.govnih.govuniprot.org The presence of this N-terminal lactate is an unusual feature among lantibiotics and is thought to protect the peptide from degradation by aminopeptidases. nih.govuniprot.org In vitro studies have shown that ElxO can also reduce other pyruvyl-containing peptides, indicating a degree of substrate flexibility. acs.orgillinois.edu
Proteolytic Cleavage of the Leader Peptide by ElxP (Protease)
In Vitro and In Vivo Characterization of Biosynthetic Enzyme Activities
The enzymatic activities of the key biosynthetic proteins ElxO, ElxP, and ElxB have been investigated through a combination of in vitro and in vivo studies, providing critical insights into the formation of this compound. nih.gov
ElxO is an NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govacs.org Its primary role in the biosynthesis of this compound is to catalyze the final step: the reduction of an N-terminal pyruvyl group to a D-lactate moiety. nih.govnih.govacs.org This pyruvyl group is formed spontaneously via hydrolysis after the protease ElxP removes the leader peptide, exposing a dehydroalanine residue at the N-terminus. nih.govacs.org
In vitro characterization of ElxO was achieved using synthetic peptide substrates, as the natural substrate, dehydro-epilancin 15X, was not accessible for testing. acs.orgresearchgate.net Researchers synthesized a peptide mimic, Pyr-AAIVK, which represents the N-terminal sequence of the this compound core peptide. acs.orgresearchgate.net His₆-tagged ElxO successfully catalyzed the NADPH-dependent reduction of this synthetic substrate to D-Lac-AAIVK. acs.orgillinois.edu This result demonstrates that the full-length peptide chain and the complex thioether ring structures of the mature lantibiotic are not strict requirements for substrate recognition by ElxO. acs.org
Further studies using a library of peptide analogs revealed that ElxO exhibits broad substrate tolerance concerning the amino acid sequence following the N-terminal pyruvyl group. researchgate.net However, the length of the peptide does appear to influence the enzyme's activity. core.ac.uk ElxO is also capable of reducing other peptides containing N-terminal pyruvyl or 2-oxobutyryl groups, such as the lantibiotic lactocin S. illinois.edu The crystal structure of ElxO has been solved, providing a structural basis for its catalytic mechanism. nih.govnih.gov
Table 1: Substrate Specificity of ElxO
| Enzyme | Substrate Type | Key Findings | Methodology |
|---|---|---|---|
| ElxO (Oxidoreductase) | N-terminal pyruvyl-containing peptides | Catalyzes the NADPH-dependent reduction of the pyruvyl group to a D-lactyl group. nih.govacs.org | In vitro assays with synthetic substrates (e.g., Pyr-AAIVK). acs.orgresearchgate.net |
| Tolerant of various amino acid sequences C-terminal to the pyruvyl group. researchgate.net | |||
| Full-length peptide and lanthionine (B1674491) rings are not required for recognition. acs.org | |||
| Peptide length impacts catalytic efficiency. core.ac.uk |
ElxP is a subtilisin-like serine peptidase responsible for a crucial maturation step: the proteolytic removal of the N-terminal leader peptide from the precursor ElxA. nih.govnih.gov This cleavage event is often the final step in lantibiotic biosynthesis, converting the inactive precursor into a biologically active molecule. nih.gov
In vitro experiments have demonstrated that ElxP can cleave the leader peptide from an unmodified, linear version of its substrate (His₆-ElxA). nih.govresearchgate.net This indicates that the extensive post-translational modifications, such as dehydration and the formation of lanthionine rings, are not prerequisites for substrate recognition and cleavage by ElxP. researchgate.net
The specificity of ElxP is dictated by a particular amino acid sequence within the leader peptide, close to the cleavage site. acs.orgnih.gov Through a combination of bioinformatic analysis, kinetic studies, and mass spectrometry, the recognition motif for ElxP has been identified as the amino acid stretch DLNPQS. acs.orgnih.govnih.gov The importance of this motif was confirmed in an experiment where the DLNPQS sequence was engineered into the leader peptide of a non-native substrate, NisA (the precursor for nisin). nih.govnih.gov ElxP was able to successfully cleave the leader peptide from this engineered NisA variant, confirming that the C-terminal region of the leader peptide is the primary determinant for substrate recognition. illinois.edunih.govnih.gov
Table 2: Substrate Specificity of ElxP
| Enzyme | Substrate Type | Key Findings | Methodology |
|---|---|---|---|
| ElxP (Serine Peptidase) | Precursor peptide ElxA | Recognizes and cleaves the leader peptide from the core peptide. nih.govfrontiersin.org | In vitro assays with unmodified, linear substrates (His₆-ElxA). nih.govresearchgate.net |
| Recognition is independent of core peptide modifications (dehydration/cyclization). researchgate.net | |||
| Specificity is determined by the C-terminal leader peptide sequence DLNPQS. acs.orgnih.govnih.gov | Kinetic and mass spectrometric analysis; heterologous substrate engineering. nih.gov |
ElxB is the enzyme that initiates the post-translational modification cascade. frontiersin.org It functions as a glutamyl-tRNA dependent dehydratase, converting serine and threonine residues within the ElxA core peptide into dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. frontiersin.orgresearchgate.net The N-terminal lactate group of the mature this compound originates from a serine residue at position +1 of the core peptide, which is dehydrated by ElxB. nih.govnih.gov
Despite its critical role, reconstituting the activity of ElxB in vitro has proven to be challenging and, to date, unsuccessful. nih.gov However, the dehydratase function of ElxB has been confirmed through in vivo studies. nih.govillinois.edu Co-expression of the precursor peptide gene (elxA) and the dehydratase gene (elxB) in Escherichia coli resulted in the production of a partially dehydrated ElxA peptide. nih.gov This outcome, while not yielding the fully modified product, unequivocally demonstrates the role of ElxB in the dehydration of the precursor peptide. nih.gov The incomplete dehydration observed in the E. coli system is thought to be due to incompatibilities between the S. epidermidis dehydratase system and the host's tRNAGlu and glutamyl-tRNA synthetase (GluRS), which are essential components for the dehydration reaction. rsc.org
Substrate Specificity and Recognition by ElxP
Comparative Biosynthetic Pathways among Epilancin Variants
The biosynthetic gene cluster for this compound shares significant organizational and sequence similarity with those of other class I lantibiotics, particularly those produced by other strains of Staphylococcus epidermidis like Pep5 and epicidin 280. nih.gov This homology suggests that these biosynthetic systems evolved from a common ancestor. nih.gov
This compound belongs to a family of related peptides that includes epilancin K7. researchgate.netresearchgate.net The biosynthetic pathways for both this compound and K7 are very similar, each requiring a total of eight dehydration reactions to form the mature products. researchgate.net Furthermore, epilancin K7 and epicidin 280 also feature an N-terminal lactate group, which strongly implies that their biosynthetic pathways include a terminal reduction step catalyzed by an ElxO homolog. core.ac.uknih.gov Indeed, the gene clusters for epicidin 280 and the lantibiotic homicorcin also contain genes for putative oxidoreductases (EciO and HomO, respectively). core.ac.uknih.gov
Comparative analysis shows that the homicorcin gene cluster is most closely related to that of epicidin 280, followed by Pep5 and then this compound. nih.gov In contrast, the well-studied nisin A biosynthetic pathway is considerably more divergent from this group. nih.gov A key difference is the presence of the lanO gene (like elxO) in the epilancin and epicidin pathways, which is absent in the nisin pathway, accounting for the unique N-terminal lactate modification. core.ac.uknih.gov
Structural Elucidation and Post Translational Modifications
Primary and Tertiary Structure Determination Methodologies
Table 1: Methodologies for Structural Elucidation of Epilancin 15X
| Technique | Application | Key Findings |
| High-Resolution NMR Spectroscopy | Determination of 3D structure in solution. | Revealed the spatial arrangement of the peptide backbone and the thioether ring structures. rcsb.org |
| Tandem Mass Spectrometry (MS/MS) | Sequencing of the peptide and identification of post-translational modifications. | Confirmed the amino acid sequence and the nature and location of lanthionine (B1674491), methyllanthionine, and the N-terminal lactate (B86563). researchgate.netamazonaws.com |
The tertiary structure, determined by solution NMR, shows a compact, globular fold stabilized by the thioether cross-links. rcsb.org The distribution of positive charges on the surface of the molecule is believed to be important for its interaction with bacterial membranes. researchgate.net
Characterization of Thioether Cross-Links
A defining feature of this compound, like other lantibiotics, is the presence of thioether bridges, which are formed post-translationally. nih.govacs.orgnih.gov These cross-links, known as lanthionine (Lan) and 3-methyllanthionine (MeLan) residues, create ring structures within the peptide. researchgate.netnih.gov
In addition to the lanthionine bridge, this compound possesses two intertwined 3-methyllanthionine rings at its C-terminus. researchgate.netnih.gov These rings are formed through a similar mechanism involving the dehydration of a threonine residue to dehydrobutyrine and subsequent reaction with a cysteine thiol. acs.orgnih.gov The C-terminal ring pattern of this compound shares structural similarity with the D and E rings of the well-characterized lantibiotic nisin. frontiersin.orgnih.gov
Table 2: Thioether Cross-Links in this compound
| Type of Bridge | Number Present | Location | Precursor Amino Acids |
| Lanthionine (Lan) | 1 | - | Serine, Cysteine |
| 3-Methyllanthionine (MeLan) | 2 | C-terminus | Threonine, Cysteine |
Lanthionine (Lan) Bridges
Analysis of the N-Terminal Lactate Moiety
A particularly unusual feature of this compound is the presence of a 2-hydroxypropionyl group, also known as a lactate (Lac) moiety, at its N-terminus. researchgate.netnih.govnih.gov
The N-terminal lactate of this compound has been determined to have the D-stereochemical configuration. nih.gov The formation of this D-lactate is a multi-step enzymatic process. It begins with the dehydration of a serine residue at the first position of the core peptide, followed by proteolytic cleavage of the leader peptide. The resulting N-terminal pyruvyl group is then reduced to D-lactate by an NADPH-dependent oxidoreductase. nih.govillinois.eduresearchgate.net
The N-terminal D-lactate group plays a crucial role in the stability of this compound. nih.gov This modification confers protection against degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. nih.gov By blocking the N-terminus, the lactate group enhances the peptide's resistance to proteolytic breakdown, a feature that may contribute to its potent and sustained antimicrobial activity. nih.govacs.org
Stereochemical Configuration of the N-Terminal Lactate
Identification and Role of Dehydroalanine (B155165) (Dha) and Dehydrobutyrine (Dhb) Residues
A key feature of this compound is the presence of α,β-unsaturated amino acids, specifically one dehydroalanine (Dha) and three (Z)-dehydrobutyrine (Dhb) residues. nih.gov These residues are not incorporated during ribosomal synthesis but are formed through the post-translational modification of serine and threonine residues within the core precursor peptide, ElxA. acs.orgnih.gov This enzymatic dehydration is catalyzed by the dehydratase ElxB. frontiersin.orgresearchgate.net
The formation of these dehydroamino acids is a critical step in the biosynthesis of the mature peptide. nih.gov They are intermediates in the formation of the characteristic lanthionine (Lan) and methyllanthionine (MeLan) rings, where the double bond is subjected to a Michael-type addition by the thiol group of a cysteine residue. acs.orgnih.gov
Beyond their role as biosynthetic intermediates, the Dha and Dhb residues that remain in the final structure are significant for the biological activity of this compound. Structure-activity relationship studies have demonstrated that these dehydroamino acids are important for the peptide's bioactivity. nih.gov Engineered analogues of this compound in which these residues were substituted showed a marked reduction or complete loss of antibacterial activity, highlighting their contribution to the compound's mechanism of action, which involves membrane disruption. frontiersin.orgnih.gov The N-terminal lactate group also originates from a post-translational modification, starting with the dehydration of a serine residue at the first position of the core peptide to a dehydroalanine. nih.govresearchgate.net Following the proteolytic cleavage of the leader peptide, this N-terminal Dha is exposed, hydrolyzes to a pyruvyl group, and is subsequently reduced to a lactyl moiety. nih.gov
Table 1: Dehydroamino Acid Residues in this compound
| Residue Type | Count | Biosynthetic Precursor | Catalyzing Enzyme |
|---|---|---|---|
| Dehydroalanine (Dha) | 1 | Serine (Ser) | ElxB |
Distribution and Significance of Positively Charged Residues
This compound is classified as a highly cationic peptide, possessing a total of eight positively charged amino acid residues. researchgate.netuu.nlresearchgate.net This high positive charge is a defining characteristic and is considered fundamental to its antimicrobial function. uu.nl The distribution of these charges is not random and is thought to facilitate electrostatic interactions between the peptide and the negatively charged components of bacterial cell envelopes, such as membrane lipids. researchgate.netuu.nlresearchgate.net
The significance of these residues has been confirmed through structure-activity relationship (SAR) studies. nih.govnih.gov These investigations have shown that the conserved positively charged residues are crucial for the biological activity of this compound. nih.gov A specific structural motif has been proposed for non-lipid II targeting lantibiotics like this compound, which involves a centrally located thioether ring (A-ring) containing a positively charged residue (Lys13), flanked by other positively charged residues (Lys10 and Arg17). nih.gov
Experiments involving the substitution of these charged residues with alanine (B10760859) have provided direct evidence of their importance. frontiersin.orgfrontiersin.org The results from these mutagenesis studies are summarized in the table below.
Table 2: Impact of Positively Charged Residue Mutations on this compound Activity
| Original Residue | Position | Mutation | Impact on Antimicrobial Activity |
|---|---|---|---|
| Lysine | 6 | K6A | Strong increase in Minimum Inhibitory Concentration (MIC) |
| Lysine | 10 | K10A | Small increase in MIC |
| Lysine | 13 | K13A | Large increase in MIC |
These findings underscore that the cationic nature and the specific spatial arrangement of positively charged residues in this compound are critical for its ability to disrupt bacterial membranes and exert its potent bactericidal effect. nih.govfrontiersin.org
Mechanism of Antimicrobial Action
Differential Bactericidal and Bacteriostatic Activities
Epilancin 15X exhibits a range of antimicrobial effects, which can be either bactericidal, meaning it kills the bacteria, or bacteriostatic, where it inhibits their growth. This activity varies depending on the target bacterial species.
Activity Spectrum Against Gram-Positive Bacteria
This compound displays potent activity against a variety of Gram-positive bacteria, with its effects being particularly notable in the sub-micromolar range. nih.govfrontiersin.org Research has shown that it is bactericidal against Staphylococcus carnosus and Bacillus subtilis. nih.govfrontiersin.org Conversely, it has been observed to have a bacteriostatic effect on Staphylococcus simulans and Micrococcus flavus. nih.govfrontiersin.org The bactericidal action against Bacillus megaterium has also been documented. nih.govfrontiersin.org
The minimal inhibitory concentrations (MICs) of this compound against several Gram-positive strains highlight its potent antimicrobial properties.
Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (nM) |
|---|---|
| Staphylococcus simulans | 100 |
| Micrococcus flavus | 75 |
| Bacillus megaterium | 100 |
This table is based on data from referenced research articles. liverpool.ac.uk
Efficacy Against Multi-Drug Resistant Strains
A significant aspect of this compound's antimicrobial profile is its effectiveness against multi-drug resistant bacteria, a critical challenge in modern medicine. The compound has demonstrated potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). frontiersin.orgmdpi.comresearchgate.netnih.gov Its efficacy against these resistant strains is often observed in the nanomolar range, suggesting a mechanism of action that circumvents common resistance pathways. frontiersin.org The low MIC values against MRSA and VRE, ranging from 0.125 to 0.5 µg/mL, imply that this compound may utilize a specific binding site that is different from those targeted by antibiotics like vancomycin (B549263) and methicillin. researchgate.net
Cellular Target Interaction Analysis
The antimicrobial activity of this compound is intrinsically linked to its interaction with the bacterial cell membrane.
Membrane Disruption and Permeabilization
A primary mechanism of this compound is the disruption and permeabilization of the bacterial cell membrane. nih.govfrontiersin.org This action is particularly evident in bacteria where it has a bactericidal effect.
Studies have demonstrated that this compound directly compromises the integrity of the bacterial membrane in species such as Staphylococcus carnosus and Bacillus subtilis. nih.govfrontiersin.org This disruption leads to the death of the bacterial cell. nih.govfrontiersin.org The membrane-damaging mechanism is supported by observations of propidium (B1200493) iodide uptake in treated cells, indicating a loss of membrane integrity. nih.gov However, in bacteria where it exhibits bacteriostatic activity, such as Staphylococcus simulans and Micrococcus flavus, significant membrane disruption is not observed. nih.govfrontiersin.org While it can dissipate the membrane potential of S. simulans, it does not cause severe membrane disruption at concentrations equal to its MIC. researchgate.net
The interaction of this compound with the bacterial membrane is highly specific. Research indicates that the compound is most effective at disrupting liposomes composed of negatively charged membrane lipids. nih.govfrontiersin.org This interaction appears to be independent of lipid II, a key component in the cell wall synthesis of many bacteria and a target for other lantibiotics like nisin. nih.govresearchgate.net The positively charged residues of this compound are crucial for its bioactivity, likely facilitating its interaction with the negatively charged components of the bacterial membrane. nih.govfrontiersin.org
Evaluation of Pore Formation Capacity
This compound exhibits bactericidal activity against various Gram-positive bacteria, including Staphylococcus carnosus and Bacillus subtilis, with evidence suggesting that it kills these microorganisms through membrane disruption. nih.govnih.govfrontiersin.orgresearchgate.net While the exact mechanism is multifaceted, pore formation is a significant contributor to its bactericidal effect. nih.gov The structural characteristics of this compound support this hypothesis; its C-terminal B and C rings are structurally analogous to the D and E rings of the well-studied lantibiotic nisin, which are known to be integral to nisin's pore-forming ability. nih.govnih.gov
Recent studies have demonstrated that the bactericidal activity of this compound coincides with pore formation. nih.gov However, the formation of pores alone may not fully account for the compound's potent antimicrobial activity, which is effective at nanomolar concentrations. nih.govresearchgate.net Most typical cationic pore-forming peptides exhibit minimum inhibitory concentrations (MICs) in the micromolar range. nih.gov This suggests that while pore formation is a key event, other interactions or mechanisms may enhance its high potency. nih.govnih.gov The capacity for membrane disruption appears to be most potent in membranes composed of negatively charged lipids, and this action occurs independently of Lipid II. nih.govnih.govresearchgate.net
Distinctness from Lipid II Targeting Mechanisms of Other Lantibiotics
A defining characteristic of this compound's mechanism of action is its deviation from the classic Lipid II targeting pathway utilized by many other lantibiotics, most notably nisin. nih.govillinois.eduacs.org Nisin's high potency is derived from a dual mechanism: it first docks onto the cell wall precursor Lipid II, which inhibits peptidoglycan synthesis, and then this complex facilitates the formation of stable pores. nih.govnih.gov
Despite this, some studies have noted that Lipid II can antagonize the antimicrobial action of this compound, suggesting a form of interaction, although it is mechanistically different from the high-affinity binding of nisin. nih.govresearchgate.netresearchgate.netresearchgate.net This interaction requires a significantly higher concentration of Lipid II to inhibit this compound compared to nisin, indicating a lower affinity. researchgate.net Ultimately, investigations into its effect on cellular biosynthesis pathways confirm that this compound does not affect cell wall biosynthesis, further distinguishing it from Lipid II-targeting antibiotics like nisin and vancomycin. nih.govnih.govillinois.edueurekalert.org
Localization and Aggregation Phenotypes within Bacterial Cells
Microscopy studies have provided insights into the spatial distribution of this compound during its interaction with bacterial cells. When treated with a fluorescently-labeled analog of this compound (this compound-TAMRA), the compound was observed to localize predominantly on the surface of bacteria. nih.govfrontiersin.org The localization does not appear uniform but rather occurs in a distinct punctate pattern. frontiersin.org
In addition to its surface localization, treatment with this compound induces a notable aggregation phenotype in bacterial cultures. nih.gov This effect has been observed in both Staphylococcus carnosus and Bacillus subtilis. nih.govnih.govresearchgate.netresearchgate.net The aggregation of bacterial cells following exposure to the lantibiotic is a consistent finding across multiple studies, pointing to a significant alteration of the cell surface properties. nih.govnih.govresearchgate.net
Impact on Essential Cellular Processes
Inhibition of Fatty Acid Synthesis Pathways
Treatment with this compound has a negative impact on the synthesis of fatty acids in bacteria. nih.govnih.govillinois.edueurekalert.org In studies monitoring the incorporation of radiolabeled precursors, this compound demonstrated a marked decrease in fatty acid biosynthesis. nih.gov The inhibitory effect was shown to be comparable to that of isoniazid, a known inhibitor of fatty acid synthesis, when used at the same relative concentration (2x MIC). nih.gov
Negative Effects on DNA Replication and Transcription
The antimicrobial action of this compound extends to the inhibition of nucleic acid synthesis. nih.govnih.govillinois.edueurekalert.org Research using radiolabeled precursors has shown that the compound negatively affects both DNA replication (incorporation of ¹⁴C-thymidine) and transcription (incorporation of ³H-uridine). nih.govresearchgate.net While a considerable inhibitory effect was observed, it was less potent than that of the respective positive controls, ciprofloxacin (B1669076) and rifampicin. nih.gov
Modulation of RNA Translation
This compound also disrupts protein synthesis. nih.govnih.govillinois.edueurekalert.org The process of RNA translation is negatively affected upon treatment with the compound. nih.govnih.gov Experiments tracking the incorporation of radiolabeled amino acids into proteins showed a significant decrease in protein biosynthesis in the presence of this compound. nih.govresearchgate.net This effect was stronger than that of the negative control but less pronounced than that of the positive control, chloramphenicol. nih.gov
Table 1: Summary of this compound Impact on Macromolecular Synthesis in S. carnosus
| Cellular Process | Radiolabeled Precursor | Effect of this compound Treatment | Positive Control Used in Studies |
| Fatty Acid Synthesis | ¹⁴C-acetic acid | Strong Decrease | Isoniazid |
| DNA Replication | ¹⁴C-thymidine | Decrease | Ciprofloxacin |
| RNA Transcription | ³H-uridine | Decrease | Rifampicin |
| Protein Synthesis | ¹⁴C-L-amino acids | Decrease | Chloramphenicol |
| Cell Wall Synthesis | ¹⁴C-N-acetyl-D-glucosamine | No Effect | Vancomycin |
| This table is a representation of findings from studies investigating the incorporation of radioactive precursors in S. carnosus following treatment with this compound. nih.govresearchgate.net |
Lack of Direct Effect on Cell Wall Biosynthesis
A significant aspect of this compound's mechanism of action is its apparent independence from the direct inhibition of cell wall biosynthesis, a common target for many antibiotics, including the well-studied lantibiotic nisin. frontiersin.orgillinois.edu Investigations into the macromolecular synthesis pathways in Staphylococcus carnosus have demonstrated that treatment with this compound does not alter the incorporation of precursors necessary for cell wall construction. frontiersin.org
Specifically, studies monitoring the incorporation of radiolabeled ¹⁴C-N-acetyl-D-glucosamine, a critical component of peptidoglycan, into the cell wall of S. carnosus showed no significant inhibition following exposure to this compound. frontiersin.orgresearchgate.net This is in stark contrast to control experiments using vancomycin, a known inhibitor of cell wall synthesis, which showed a marked decrease in the incorporation of this precursor. researchgate.net While this compound treatment was found to negatively impact other vital processes such as fatty acid synthesis, DNA replication, RNA translation, and protein synthesis, its lack of effect on the cell wall pathway suggests it is not a direct target. frontiersin.orgillinois.edunih.gov This finding is further supported by the observation that this compound's interaction with membranes appears to be independent of Lipid II, a key intermediate in peptidoglycan synthesis and the primary target for lantibiotics like nisin. frontiersin.orgresearchgate.net
**Table 1: Effect of this compound on Macromolecular Biosynthesis in *S. carnosus***
| Biosynthetic Pathway | Precursor Monitored | Effect of this compound Treatment | Positive Control | Effect of Positive Control |
|---|---|---|---|---|
| Fatty Acid Synthesis | ¹⁴C-acetic acid | Inhibited | Isoniazid | Inhibited |
| DNA Replication | ¹⁴C-thymidine | Inhibited | Ciprofloxacin | Inhibited |
| RNA Translation | ³H-uridine | Inhibited | Rifampicin | Inhibited |
| Protein Synthesis | ¹⁴C-L-amino acids | Inhibited | Chloramphenicol | Inhibited |
| Cell Wall Synthesis | ¹⁴C-N-acetyl-D-glucosamine | No Effect | Vancomycin | Inhibited |
Bacterial Stress Response and Regulatory Systems
Bacteria have evolved sophisticated two-component regulatory systems (TCS) to sense and respond to environmental stressors, including the presence of antimicrobial compounds. These systems typically involve a sensor histidine kinase that detects a specific signal and a cognate response regulator that mediates changes in gene expression to mount a defense. The activation of specific TCS can provide valuable clues about an antibiotic's mechanism of action. In the case of this compound, investigations have focused on its interaction with the LiaRS and VraRS systems, which are known to respond to cell envelope stress.
Investigation of LiaRS Response
The LiaRS system (formerly LiaFSR) in Bacillus subtilis is a well-characterized TCS that is specifically induced by antibiotics that interfere with the lipid II cycle of cell wall biosynthesis. Given that many lantibiotics target lipid II, the response of the LiaRS system is a key indicator of this mechanism. However, studies have shown that this compound does not elicit a LiaRS response in B. subtilis. frontiersin.orgresearchgate.netnih.gov This lack of induction is consistent with the findings that this compound does not directly inhibit cell wall precursor incorporation and acts independently of lipid II. frontiersin.orgfrontiersin.org
Upregulation of VraRS in Sensitive Strains
In contrast to the LiaRS system, the VraRS two-component system in Staphylococcus species is a more general sensor of cell envelope stress, responding to a broader range of cell wall-active antibiotics. Research has demonstrated that this compound treatment leads to the upregulation of the VraRS system in S. carnosus. frontiersin.orgresearchgate.netnih.gov The VraSR system is known to orchestrate a stimulon of genes that respond to damage to the cell wall. researchgate.net The finding that this compound induces the expression of vraR and vraS in S. carnosus suggests that while it may not directly inhibit the biosynthetic machinery, its membrane-disrupting activity likely causes sufficient envelope stress to trigger this specific defensive response. researchgate.netresearchgate.net
Table 2: Bacterial Stress System Response to this compound
| Regulatory System | Bacterial Strain | Response to this compound | Implication for Mechanism of Action |
|---|---|---|---|
| LiaRS | Bacillus subtilis | No response elicited | Unlikely to directly target the Lipid II cycle. frontiersin.orgresearchgate.net |
| VraRS | Staphylococcus carnosus | Upregulated | Induces cell envelope stress. frontiersin.orgresearchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| ¹⁴C-N-acetyl-D-glucosamine |
| ¹⁴C-acetic acid |
| ¹⁴C-L-amino acids |
| ¹⁴C-thymidine |
| ³H-uridine |
| Chloramphenicol |
| Ciprofloxacin |
| This compound |
| Isoniazid |
| Lipid II |
| Nisin |
| Rifampicin |
Structure Activity Relationship Sar Studies of Epilancin 15x Analogues
Methodologies for Analog Generation
To probe the functional significance of Epilancin 15X's unique structural features, researchers have generated a variety of analogues. These efforts have primarily relied on two distinct methodologies: solid-supported chemical synthesis and the creation of engineered biosynthetic variants.
Chemical synthesis offers a powerful route to produce non-natural analogues of complex peptides like lantibiotics, allowing for modifications that are not accessible through biological systems. nih.gov Solid-phase peptide synthesis (SPPS) has been successfully employed to construct analogues of this compound. acs.orgnih.gov This approach was undertaken to investigate the importance of the N-terminal post-translational modifications for the peptide's bioactivity. acs.org
The synthesis strategy involved the use of orthogonally protected lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) building blocks. acs.orgnih.gov These specialized building blocks enable the selective and controlled formation of the characteristic thioether cross-links on the solid support. acs.org The process begins with a resin, such as preloaded Wang resin, to which the amino acid chain is progressively built using Fmoc-based SPPS. acs.org The complex, overlapping ring structures of this compound were successfully assembled using this method, demonstrating its utility for producing these intricate molecules. acs.orgnih.gov This chemical approach has been pivotal in creating analogues with specific substitutions at the N-terminus, which would be challenging to achieve via genetic manipulation of the producing organism, Staphylococcus epidermidis. acs.orgfrontiersin.org
Complementing chemical synthesis, engineered biosynthesis provides a means to produce variants by altering the genetic blueprint of the peptide. While genetic manipulation of the native producer S. epidermidis has proven difficult, researchers have successfully generated this compound analogues by using a heterologous expression system in Escherichia coli. frontiersin.orgfrontiersin.org
This method involves co-expressing the gene for the precursor peptide (ElxA) alongside the necessary post-translational modification enzymes, such as the dehydratase (ElxB) and the cyclase (ElxC). frontiersin.orgfrontiersin.org Site-directed mutagenesis is used to introduce specific amino acid substitutions (e.g., to alanine) into the ElxA precursor peptide sequence. The modified precursor is then processed by the co-expressed enzymes within the E. coli host, yielding the desired analogue. frontiersin.org These engineered variants have been crucial for systematic structure-activity relationship studies, particularly for assessing the importance of charged residues and dehydroamino acids throughout the peptide's sequence. nih.govfrontiersin.org
Solid-Supported Chemical Synthesis
Functional Contributions of Key Residues and Motifs
SAR studies have revealed that the bioactivity of this compound is not uniformly distributed across its structure. Instead, specific residues and motifs make distinct and critical contributions to its antimicrobial function.
This compound is a cationic peptide, and its positive charges are critical for its activity. frontiersin.org SAR studies involving alanine-scanning mutagenesis have demonstrated that conserved positively charged residues are vital for its bioactivity. nih.govresearchgate.net Specifically, substitutions of Lys10, Lys13, and Arg17 with alanine (B10760859) resulted in a significant reduction or complete loss of antibacterial activity. frontiersin.orgfrontiersin.org This suggests that these residues are key to the peptide's interaction with the bacterial cell, possibly involving the negatively charged components of the cell membrane. frontiersin.orgresearchgate.net
| Original Residue | Position | Variant | Impact on Bioactivity | Reference |
|---|---|---|---|---|
| Lysine (Lys) | 10 | K10A | Reduction/Loss of activity | frontiersin.orgfrontiersin.org |
| Lysine (Lys) | 13 | K13A | Reduction/Loss of activity | frontiersin.orgfrontiersin.org |
| Arginine (Arg) | 17 | R17A | Reduction/Loss of activity | frontiersin.orgfrontiersin.org |
| Original Residues | Positions | Variant | Impact on Bioactivity | Reference |
|---|---|---|---|---|
| Dha/Dhb | 5, 8, 26 | Multiple Ala substitutions | Deleterious for antibacterial activity | frontiersin.org |
One of the most unusual features of this compound is its N-terminal 2-hydroxypropionyl group, also known as a lactate (B86563) (Lac) group. nih.govfrontiersin.org This modification arises from the dehydration of an N-terminal serine residue in the precursor peptide, followed by proteolysis and subsequent conversion. nih.gov
Surprisingly, SAR studies using chemically synthesized analogues have shown that this unique N-terminal moiety is not strictly essential for antimicrobial activity. acs.org Analogues where the D-lactyl group was substituted with other chemical groups, such as an acetyl group or a D-alanyl residue, retained a large degree of the potent antimicrobial and pore-forming activity of the natural product. acs.orgnih.gov Similarly, biosynthetic studies have confirmed that the N-terminal lactyl group is tolerant of changes. nih.govresearchgate.net This suggests that while the N-terminal region is important for potency, the specific lactate modification itself is not a critical determinant for the core bactericidal mechanism of this compound, although it may play a role in protecting the peptide from degradation. acs.orgtandfonline.com
| Analogue Description | N-Terminal Group | Relative Change in Activity | Reference |
|---|---|---|---|
| Natural this compound | D-Lactyl | Baseline | acs.org |
| Synthetic Analogue | Acetyl | Relatively small change | acs.orgnih.gov |
| Synthetic Analogue | D-Alanyl | Relatively small change | acs.org |
Influence of Lanthionine and Methyllanthionine Ring Systems
This compound is a structurally complex peptide characterized by the presence of one lanthionine (Lan) bridge and two intertwined methyllanthionine (MeLan) rings located at its C-terminus. frontiersin.orgnih.govresearchgate.net These thioether-linked rings are a hallmark of lantibiotics and are critical to their biological function. The C-terminal region of this compound, which contains the intertwined MeLan rings (designated as rings B and C), shows significant structural homology to the C-terminal D and E rings of the well-characterized lantibiotic, nisin A. nih.govresearchgate.net
In nisin, this C-terminal domain is recognized as being essential for the formation of pores in the cytoplasmic membranes of targeted bacteria. researchgate.netoup.com Drawing on this parallel, research into this compound suggests that its nisin-like C-terminal ring system is similarly responsible for its membrane-disrupting and pore-forming activities. acs.orgacs.org Studies utilizing synthetic analogues of this compound have provided direct evidence for this function. An analogue that was truncated to remove the N-terminal segment but retained the C-terminal ring structures was still capable of disrupting bacterial membranes, thereby demonstrating the intrinsic importance of these lanthionine and methyllanthionine systems to the peptide's mechanism of action. acs.org
Correlation between Structural Modifications and Antimicrobial Potency
Structure-activity relationship (SAR) studies, employing both engineered and chemically synthesized analogues, have been instrumental in deciphering the roles of specific residues and domains in this compound's antimicrobial potency. acs.orgnih.gov These studies have shown that conserved, positively charged amino acid residues and dehydroamino acids are vital for its bioactivity. nih.govresearchgate.net
| Residue(s) | Modification | Effect on Antibacterial Activity | Source |
|---|---|---|---|
| Positively Charged Residues (e.g., Lys, Arg) | Substitution | Reduction or loss of activity | frontiersin.orgresearchgate.netresearchgate.net |
| Dehydroamino Acids | Substitution | Reduction or loss of activity | nih.govresearchgate.net |
| Lys10 and Arg17 | Simultaneous Substitution | Deleterious | frontiersin.orgresearchgate.netresearchgate.net |
| N-terminal Lactyl Group | Substitution / Replacement | No significant change in activity | frontiersin.orgnih.govresearchgate.net |
Conversely, modifications to the N-terminus have a more nuanced effect. While the unusual N-terminal lactyl group appears to be tolerant to changes and likely plays a greater role in peptide stability, the entire linear N-terminal region is crucial for maximizing potency. acs.orgnih.gov The removal of the first eight N-terminal residues resulted in a significant decrease in antimicrobial activity.
| Analogue | Description | Relative Antimicrobial Potency | Source |
|---|---|---|---|
| Full-Length Analogue (e.g., Analogue 21) | Contains all structural domains of this compound. | High | acs.org |
| N-Terminally Truncated Analogue (e.g., Analogue 23) | Lacks the first eight N-terminal residues but retains the C-terminal ring systems. | Lower (MIC values increased by two orders of magnitude) | acs.org |
These findings collectively suggest a model where the C-terminal rings provide the core bactericidal function, and the N-terminal domain acts to enhance the efficiency of this function. acs.org
Structure-Function Relationships in Membrane-Disrupting Activities
The primary bactericidal mechanism of this compound is the disruption of the bacterial cell membrane. frontiersin.orgnih.govresearchgate.net The structure-function relationship in this process is directly linked to its distinct molecular architecture. The C-terminal methyllanthionine rings (B and C), being structurally analogous to the pore-forming domain of nisin, are the key effectors of membrane damage. researchgate.netacs.org Experiments with truncated analogues that retain this C-terminal "tail" have confirmed its sufficiency in depolarizing the membrane and compromising its integrity, firmly establishing the connection between this structural element and its membrane-disrupting function. acs.org
The activity of this compound is also influenced by the composition of the target membrane. It demonstrates the highest potency against liposomes composed of negatively charged lipids, which suggests that an initial electrostatic attraction between the cationic peptide and the anionic surface of bacterial membranes is a critical first step in its mode of action. frontiersin.orgresearchgate.netnih.gov
Ecological and Biotechnological Research Perspectives
Role of Epilancin 15X in Microbial Community Dynamics
This compound, a potent antimicrobial peptide, plays a significant role in shaping the complex interactions within microbial communities. Its production by certain bacterial strains provides a distinct advantage in competitive environments, influencing the composition and dynamics of microbiomes.
This compound is a lantibiotic produced by the bacterium Staphylococcus epidermidis, a common member of the human skin and mucosal microbiota. frontiersin.orgnih.gov It was first isolated from a clinical strain, Staphylococcus epidermidis 15X154. nih.govnih.govcapes.gov.brresearchgate.net The genetic blueprint for producing this compound is located in a biosynthetic gene cluster within the bacterial genome. nih.govresearchgate.net This cluster contains the necessary genes, such as elxA (the precursor peptide gene) and elxC (a lanthionine (B1674491) cyclase gene), that direct the synthesis and modification of the peptide. nih.govresearchgate.net
The production of this compound is not limited to clinical isolates. Studies have shown that the biosynthetic gene clusters for epilancins are frequently found in various staphylococcal genomes, indicating their ecological importance. nih.govresearchgate.net For instance, a nasal isolate of S. epidermidis, strain A37, was found to produce an epilancin, highlighting the role of these antimicrobial peptides in the natural competitive environments of microbiomes. nih.govresearchgate.net The presence of epilancin-producing strains in both commensal and clinical contexts underscores their contribution to the fitness of S. epidermidis in diverse host-associated niches.
The production of bacteriocins like this compound is a key strategy for bacteria to gain a competitive edge in densely populated microbial habitats such as the nasal passages. nih.govsci-hub.senih.gov These antimicrobial peptides can inhibit the growth of or kill competing bacterial species, thereby shaping the composition of the local microbiota. nih.govsci-hub.se
Staphylococcus epidermidis, a frequent producer of antimicrobial compounds, utilizes bacteriocins to compete with other bacteria. nih.gov The production of epilancin by nasal strains of S. epidermidis can specifically target and inhibit natural competitors, such as corynebacteria. nih.govresearchgate.net This targeted inhibition allows the producing strain to secure its niche and resources. sci-hub.se
The dynamic interplay of bacteriocin (B1578144) production and susceptibility plays a crucial role in determining which bacterial strains can colonize and persist in a particular microbiome. sci-hub.se For example, the presence of bacteriocin-producing commensal bacteria can prevent the colonization of pathogenic invaders. sci-hub.se The ability of this compound to inhibit other Gram-positive bacteria, including strains of Staphylococcus aureus, suggests its potential role in modulating the nasal microbiome and potentially preventing the establishment of harmful bacteria. researchgate.netnih.govillinois.edu
Production by Commensal and Clinical Strains of Staphylococcus epidermidis
Potential as a Template for Antimicrobial Peptide Engineering
The unique structure and potent activity of this compound make it an attractive scaffold for the design and engineering of novel antimicrobial agents. acs.orgfrontiersin.org By modifying its structure, researchers aim to create new lantibiotic constructs with improved properties.
Lantibiotic engineering efforts focus on altering the peptide's structure to enhance its activity against specific pathogens or to broaden its spectrum of activity. frontiersin.org The modular nature of lantibiotic biosynthesis and the possibility of chemical synthesis allow for the introduction of various modifications. acs.orgfrontiersin.org
Structure-activity relationship studies on this compound have revealed that its positively charged residues and dehydroamino acids are crucial for its antimicrobial activity. frontiersin.orgnih.govresearchgate.net In contrast, the N-terminal lactyl group can be altered with relatively small changes in its effectiveness. frontiersin.orgresearchgate.netacs.org This knowledge provides a blueprint for designing new constructs. For example, chimeric peptides have been created by combining parts of this compound with other lantibiotics like nisin A to explore the effects of different structural domains on activity. tandfonline.com
Several strategies are being explored to boost the antimicrobial power of this compound and its derivatives. These include both bioengineering and chemical synthesis approaches. acs.orgfrontiersin.org
Bioengineering: This involves modifying the biosynthetic pathway of this compound to introduce non-proteinogenic amino acids or to alter the post-translational modifications. acs.org Such modifications can lead to variants with enhanced stability, solubility, or target-binding affinity. frontiersin.org
Chemical Synthesis: Solid-phase peptide synthesis offers a powerful tool to create a wide range of this compound analogs with non-natural components. acs.orgacs.org This method allows for precise control over the peptide sequence and the incorporation of unique chemical moieties to probe and enhance biological activity. acs.org For instance, analogs of this compound have been synthesized to evaluate the importance of its N-terminal modifications, revealing that the nisin-like C-terminal ring system is important for its pore-forming activity. acs.orgacs.org
These engineering strategies aim to overcome the limitations of natural antibiotics and to develop novel therapeutics to combat the growing threat of antibiotic resistance. illinois.edu
Design of Novel Lantibiotic Constructs with Modified Specificity
Advanced Research Directions in Antibiotic Discovery
This compound continues to be a subject of advanced research, pointing toward new avenues in the discovery of antibiotics. A key area of investigation is its unique mechanism of action. Unlike many other lantibiotics that primarily target lipid II to inhibit cell wall synthesis, this compound appears to have a different primary mode of action. illinois.edumdpi.com
Recent studies have shown that this compound disrupts bacterial membranes in a lipid II-independent manner. frontiersin.orgnih.govresearchgate.net It negatively affects multiple cellular processes, including fatty acid synthesis, DNA replication, RNA translation, and protein synthesis, without directly inhibiting cell wall biosynthesis. frontiersin.orgresearchgate.net This multifaceted attack on bacterial cells makes it a promising candidate for further development, as bacteria may find it more difficult to develop resistance to an antibiotic with multiple targets. nih.gov
Future research will likely focus on identifying the specific molecular target(s) of this compound on the bacterial cell surface. illinois.eduacs.org Understanding this interaction in detail could lead to the rational design of even more potent and selective antibiotics. The exploration of lantibiotics like this compound represents a promising frontier in the ongoing search for novel antimicrobial agents to address the challenge of antibiotic resistance. illinois.eduresearchgate.net
Identification of Undiscovered Cellular Targets
The precise molecular target of this compound remains an area of active investigation, with research progressively narrowing the possibilities. Unlike many lantibiotics such as nisin, which primarily target the cell wall precursor Lipid II, studies suggest this compound has a different or more complex mechanism of action. nih.govresearchgate.net
Initial hypotheses centered on Lipid II due to structural similarities between the C-terminal regions of this compound and nisin. frontiersin.orgresearchgate.net However, experimental evidence has largely refuted this. Circular dichroism experiments indicated a possible interaction with Lipid II, but this did not translate into functional effects like pore formation or significant membrane leakage in model systems dependent on Lipid II. nih.gov Further studies demonstrated that while this compound is bactericidal and disrupts the membrane integrity of bacteria like Staphylococcus carnosus and Bacillus subtilis, this action appears to be independent of Lipid II. frontiersin.orgresearchgate.net The peptide shows more potent activity in disrupting liposomes composed of negatively charged lipids, suggesting a direct interaction with the bacterial membrane is crucial. frontiersin.orgresearchgate.net
Comprehensive cellular assays revealed that this compound treatment negatively impacts a range of vital processes, including the synthesis of DNA, RNA, proteins, and fatty acids. frontiersin.orgillinois.edufrontiersin.org Notably, these experiments showed no direct effect on cell wall biosynthesis, further distancing its mechanism from that of nisin. frontiersin.orgillinois.edu This broad inhibition of multiple macromolecular synthesis pathways suggests that this compound may not have a single, specific enzymatic target but could induce a more general disruption of cellular homeostasis, possibly secondary to its primary effect on the cell membrane. frontiersin.org The observation that this compound treatment causes bacterial cells to aggregate is another piece of the puzzle awaiting full explanation. frontiersin.orgfrontiersin.org
Future research is focused on identifying the specific membrane components or secondary messenger systems that are disrupted by this compound, leading to the cascade of inhibitory effects observed. illinois.edu
Table 1: Summary of this compound Effects on Cellular Processes
| Cellular Process/Target | Observed Effect of this compound | Reference |
|---|---|---|
| Cell Wall Biosynthesis (Lipid II) | No direct inhibition; activity is Lipid II-independent. | nih.govfrontiersin.orgillinois.edu |
| Membrane Integrity | Disruption/permeabilization, leading to bactericidal effect. | frontiersin.orgliverpool.ac.uk |
| DNA Replication & Transcription | Negatively affected. | frontiersin.orgfrontiersin.org |
| RNA Translation | Negatively affected. | frontiersin.orgfrontiersin.org |
| Fatty Acid Synthesis | Negatively affected. | frontiersin.orgfrontiersin.org |
Exploration of Resistance Mechanisms to this compound
Bacteria that produce antibiotics must possess self-protection mechanisms to avoid self-intoxication. In the case of this compound, produced by Staphylococcus epidermidis 15X154, the biosynthetic gene cluster (BGC) itself provides clues to this intrinsic resistance. The cluster contains three genes, elxI1, elxI2, and elxI3, which are proposed to be involved in immunity. nih.govoup.com These genes likely encode proteins that protect the producer strain from the antimicrobial action of the mature peptide.
In non-producer, susceptible bacteria, exposure to this compound can trigger specific stress responses. In S. carnosus, treatment with this compound was found to upregulate the VraRS two-component regulatory system. researchgate.netfrontiersin.orgfrontiersin.org The VraRS system is a known cell wall stress response regulon in staphylococci, typically activated by antibiotics that inhibit cell wall synthesis. The induction of this system by this compound is intriguing, as the lantibiotic does not appear to directly inhibit cell wall biosynthesis. frontiersin.org This suggests that the membrane damage caused by this compound may be indirectly sensed as a form of cell envelope stress, activating this protective pathway.
Conversely, in B. subtilis, this compound did not elicit a response from the LiaRS system, which is functionally analogous to VraRS and also senses cell envelope stress. frontiersin.orgfrontiersin.org This difference in response between bacterial species highlights the complexity of its mode of action and the varied ways bacteria may attempt to counteract its effects. researchgate.net The development of acquired resistance in pathogenic bacteria has not been extensively studied, but future research will likely involve generating and analyzing resistant mutants to better understand both the peptide's target and potential clinical resistance mechanisms. illinois.edu
Table 2: Putative Immunity and Response Genes Associated with this compound
| Gene/System | Organism | Proposed Function | Reference |
|---|---|---|---|
| elxI1, elxI2, elxI3 | Staphylococcus epidermidis 15X154 | Producer self-immunity (intrinsic resistance). | nih.govoup.com |
| VraRS System | Staphylococcus carnosus | Upregulated in response to this compound exposure; a cell wall stress response. | researchgate.netfrontiersin.org |
Q & A
Q. What structural features of epilancin 15X are critical for its antimicrobial activity?
this compound contains an N-terminal D-lactate group, dehydrated amino acids, and conserved positively charged residues. Solid-phase chemical synthesis of analogs revealed that substitutions in the N-terminal moiety (e.g., replacing the D-lactate) caused only minor reductions in pore-forming ability and antimicrobial activity, suggesting structural flexibility in this region . Minimum inhibitory concentration (MIC) assays against Staphylococcus simulans and Bacillus subtilis (100–500 nM range) confirmed that conserved charged residues and dehydrated residues are essential for activity, while the N-terminal modifications are less critical .
Q. How is this compound biosynthesized, and what experimental methods are used to study its production?
The gene cluster for this compound includes enzymes for dehydration (LanB), proteolytic processing (LanP), and oxidoreductase activity (LanC). In vitro reconstitution of enzymatic steps demonstrated that the dehydratase removes water from serine/threonine residues, forming dehydroamino acids, while LanC catalyzes thioether crosslinks . Heterologous expression in Escherichia coli combined with HPLC purification (after TFA removal to avoid interference) is a standard method for producing bioactive peptides .
Q. What standard assays are used to evaluate this compound’s mechanism of action?
Key assays include:
- Membrane depolarization : Fluorescence-based probes (e.g., DiSC3(5)) measure disruption of bacterial membrane potential .
- Macromolecular synthesis inhibition : Radioisotope incorporation (³H-thymidine for DNA, ³H-uridine for RNA) quantifies effects on replication/translation .
- Lipid II interaction : Circular dichroism (CD) spectroscopy detects conformational changes in this compound when exposed to Lipid II .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed targets of this compound (e.g., Lipid II vs. CDP-DAG)?
Although CD spectroscopy confirmed this compound binds Lipid II, this interaction did not induce membrane permeabilization in model systems . Antagonism assays using Lipid II precursors (e.g., undecaprenyl phosphate) reduced this compound’s activity by 50%, while CDP-DAG (a phosphodiester-linked lipid) induced structural changes in the peptide . Advanced approaches include:
- Genetic knockouts : Testing B. subtilis mutants lacking Lipid II biosynthesis genes (e.g., tagO) to assess sensitivity shifts .
- Molecular dynamics simulations : Modeling interactions with membrane-embedded targets to identify binding hotspots.
Q. What experimental strategies can clarify this compound’s effects on bacterial metabolic pathways?
this compound inhibits fatty acid, RNA, and DNA synthesis but spares cell wall biosynthesis . Methodologies to dissect this include:
- Metabolomic profiling : LC-MS/MS to track changes in pathway intermediates (e.g., acetyl-CoA for fatty acids).
- Transcriptomic analysis : RNA-seq of treated Staphylococcus carnosus to identify upregulated stress regulons (e.g., vraRS) .
- ATP flux assays : Measuring intracellular ATP levels (via luminometry) to correlate membrane depolarization with energy metabolism .
Q. How can researchers optimize this compound’s stability and activity in complex biological matrices?
Key challenges include protease susceptibility and interference from HPLC solvents (e.g., TFA reduces activity 5-fold) . Solutions involve:
- Peptide engineering : Adding non-natural residues (e.g., D-amino acids) to resist aminopeptidases .
- Formulation studies : Encapsulation in liposomes or nanoparticles to enhance delivery and reduce off-target effects.
Methodological Considerations
Q. What controls are essential when assessing this compound’s membrane activity?
- Solvent controls : Ensure residual TFA from HPLC is removed via lyophilization or ion-exchange resins .
- Membrane composition : Use liposomes with bacterial-like anionic lipids (e.g., phosphatidylglycerol) to mimic natural targets .
- Viability markers : Combine membrane depolarization assays with colony-forming unit (CFU) counts to distinguish bactericidal vs. bacteriostatic effects .
Q. How should structural analogs be designed to probe this compound’s structure-activity relationships (SAR)?
- Conservative substitutions : Replace charged residues (e.g., lysine → arginine) to test electrostatic interactions .
- Ring-opening modifications : Synthesize linear analogs to evaluate the role of thioether crosslinks .
- High-throughput screening : Use MIC microdilution plates to test 100+ analogs against multidrug-resistant S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
